Product packaging for Benzyl 1H-indol-2-ylcarbamate(Cat. No.:CAS No. 20948-96-3)

Benzyl 1H-indol-2-ylcarbamate

Cat. No.: B11851491
CAS No.: 20948-96-3
M. Wt: 266.29 g/mol
InChI Key: HEINMWFSDAZYPO-UHFFFAOYSA-N
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Description

Benzyl 1H-indol-2-ylcarbamate is a chemical compound featuring the indole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmacology due to its presence in a wide array of biologically active molecules . Researchers value indole derivatives for their versatility and broad spectrum of potential biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The indole core is considered a key pharmacophore because it can mimic the structure of natural peptides and interact effectively with various enzymes and receptors . Its derivatives are frequently explored as inhibitors of specific protein targets, such as tyrosinase, or as modulators of cannabinoid receptors in preclinical studies . Furthermore, the benzyl carbamate group attached to the indole nitrogen can serve as a protective group in multi-step organic syntheses, making it a valuable intermediate for constructing more complex molecules for research purposes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2 B11851491 Benzyl 1H-indol-2-ylcarbamate CAS No. 20948-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20948-96-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-(1H-indol-2-yl)carbamate

InChI

InChI=1S/C16H14N2O2/c19-16(20-11-12-6-2-1-3-7-12)18-15-10-13-8-4-5-9-14(13)17-15/h1-10,17H,11H2,(H,18,19)

InChI Key

HEINMWFSDAZYPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzyl 1h Indol 2 Ylcarbamate

Established Synthetic Pathways for Benzyl (B1604629) 1H-indol-2-ylcarbamate

The formation of Benzyl 1H-indol-2-ylcarbamate is not a trivial synthetic task and typically relies on the initial construction of a 2-aminoindole intermediate. Traditional methods for creating this key intermediate have often involved multi-step processes, including the amination of 2-haloindoles or various cross-coupling cascade reactions. acs.org

The indole (B1671886) ring system presents a unique challenge for regioselective functionalization due to the differing reactivity of its positions. While the C3 position is the most nucleophilic and reactive, directing functionalization to the C2 position requires specific strategies. nih.gov

A common approach to synthesizing 2-aminoindoles involves the cyclization of appropriately substituted aniline (B41778) derivatives. One established method is the one-pot, two-step synthesis of 2-amino-indole-3-carboxamides starting from 2-halonitrobenzenes and cyanoacetamides. nih.govnih.gov In this sequence, a nucleophilic aromatic substitution (SNAr) reaction first occurs, followed by a reduction/cyclization process mediated by reagents like zinc or iron powder to form the 2-aminoindole ring. nih.govnih.gov While this method primarily yields 3-substituted 2-aminoindoles, modifications of starting materials can alter the substitution pattern.

Another strategy involves the palladium-catalyzed heteroannulation of N-alkynyl-2-haloanilides with amines to form 2-aminoindoles. acs.org The regioselectivity of these reactions is a critical factor, with modern methods often employing transition metal catalysts to achieve high control. mdpi.com For instance, gold-catalyzed hydroamination followed by copper-mediated oxidative cyclization provides a direct route to diversely substituted 2-aminoindoles from simple anilines and ynamides. rsc.org

A comprehensive 10-step synthesis was developed for 3,4-diaminoindoles starting from 4-nitroindole, which highlights the complexity of regioselective functionalization. acs.orgnih.gov This route involves protection of the indole nitrogen, reduction of the nitro group, and a series of functional group manipulations to install the amino group at the desired position. acs.orgnih.gov Such multi-step sequences underscore the importance of a well-planned synthetic route to access specifically substituted indoles.

Protecting groups are indispensable tools in indole synthesis, preventing unwanted side reactions at the reactive N-H bond and enabling regioselective functionalization at other positions. The choice of protecting group is critical, as it must be stable to the reaction conditions required for subsequent steps and easily removable at a later stage.

The benzyl (Bn) group is a robust protecting group for the indole nitrogen, valued for its stability under both acidic and basic conditions. tandfonline.comwikipedia.org It is typically installed by treating the indole with a base such as sodium hydride followed by benzyl bromide. wikipedia.org An alternative, one-step synthesis of 1-benzyl indoles utilizes the Fischer-indole methodology, reacting 1-benzyl-1-phenylhydrazine (B1581896) with an appropriate aldehyde or ketone in acetic acid. tandfonline.com

While stable, the removal of the benzyl group requires specific, and sometimes harsh, conditions such as Birch reduction or catalytic hydrogenolysis. tandfonline.comwikipedia.org A method for debenzylation using aluminum chloride in benzene (B151609) or anisole (B1667542) has also been developed, proving effective for various N-benzyl derivatives of indoles. jst.go.jp

Table 1: Synthesis of 1-Benzylindoles via Fischer-Indole Reaction Data sourced from a study on convenient one-step synthesis of 1-benzyl indoles. tandfonline.com

Aldehyde/Ketone Reactant1-Benzylindole ProductYield (%)
Cyclohexanone1-Benzyl-1,2,3,4-tetrahydrocarbazole85
4-Heptanone1-Benzyl-3-ethyl-2-propylindole80
Phenylacetaldehyde1-Benzyl-3-phenylindole78
Propiophenone1-Benzyl-2-methyl-3-phenylindole72

The triisopropylsilyl (TIPS) group is another valuable protecting group for the indole nitrogen, particularly in complex syntheses where milder deprotection conditions are required. acs.orgnumberanalytics.com Its steric bulk can also influence the regioselectivity of subsequent reactions.

The TIPS group is typically introduced by deprotonating the indole nitrogen with a base like sodium hydride, followed by the addition of triisopropylsilyl chloride (TIPS-Cl). acs.org This protection strategy was successfully employed in the synthesis of diaminoindoles, where it proved crucial for the subsequent functionalization steps. acs.orgnih.govacs.org A key advantage of the TIPS group is its selective removal under mild conditions using a fluoride (B91410) source, most commonly tetra-n-butylammonium fluoride (TBAF), which often leaves other protecting groups like Boc or Cbz intact. acs.orgacs.org The orthogonality of the TIPS group with other protecting groups makes it highly useful in multi-step synthetic campaigns. numberanalytics.com

Table 2: Key Steps in a Synthesis Involving TIPS Protection Based on the synthesis of diaminoindoles. acs.orgnih.gov

Reaction StepStarting MaterialReagents and ConditionsProductYield (%)
TIPS Protection 4-Nitroindole1. NaH, THF, 0 °C; 2. TIPS-Cl4-Nitro-1-(triisopropylsilyl)-1H-indole-
Deprotection tert-Butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylateTBAF, THFtert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate65

Once the 2-aminoindole precursor is synthesized, the final step is the formation of the carbamate (B1207046) linkage. This transformation is typically achieved by reacting the amino group with a suitable chloroformate in the presence of a base.

For the synthesis of this compound, the key reagent is benzyl chloroformate (Cbz-Cl or Z-Cl). The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. acs.org In a reported synthesis of a related diaminoindole dicarbamate, an amine was treated with benzyl chloroformate in the presence of pyridine to successfully install the benzyl carbamate (Cbz) protecting group. acs.org

The efficiency of carbamate formation can be influenced by the choice of the activating agent for the carbonyl source. acs.orgnih.gov Mixed carbonates, such as p-nitrophenyl carbonates, are effective alkoxycarbonylating reagents for amines. acs.orgnih.gov Another approach involves the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react cleanly and rapidly with amines to yield carbamates. acs.orgnih.gov

Table 3: General Reagents for Carbamate Synthesis A summary of common methods. acs.orgnih.govorganic-chemistry.org

Reagent TypeExample ReagentTypical Conditions
ChloroformatesBenzyl chloroformate (Cbz-Cl)Amine, Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM)
Activated Carbonatesp-Nitrophenyl carbonateAmine, Base
Triazole Reagents1-Alkoxycarbonyl-3-nitro-1,2,4-triazolePrimary or secondary amine, often with a base for aromatic amines
Direct CO₂ useCO₂, Alkyl HalideAmine, Cesium Carbonate, TBAI, DMF

Strategic Application of Protecting Groups in this compound Synthesis

Advanced Synthetic Strategies for this compound and Analogs

Recent advances in organic synthesis have provided more efficient and atom-economical routes to functionalized indoles, which can be applied to the synthesis of this compound and its analogs.

Transition metal catalysis has emerged as a powerful tool for constructing the 2-aminoindole core. mdpi.com Gold-catalyzed reactions, in particular, have been used in the intermolecular reaction of ynamides with azides or in the C-H annulation of ynamides with anthranils to produce 2-aminoindoles with high regioselectivity. acs.org Palladium-catalyzed reactions are also prevalent, enabling the cyclization of alkynylanilines or the direct amination of 2-haloindoles. mdpi.combeilstein-journals.org More recently, sustainable iron-catalyzed C-H alkylation of indoles has been developed, offering a greener alternative to precious metal catalysts. acs.org

Metal-free synthesis is another area of growing interest. A metal-free [3+2] annulation of ynamides with anthranils has been reported, providing an environmentally friendly and atom-economical route to 2-aminoindoles under mild conditions. acs.org

Furthermore, innovative one-pot procedures that combine multiple reaction steps are highly sought after for improving efficiency. A one-pot synthesis of N-heteroaryl carbamates has been developed involving the superbase-mediated activation of the N-H bond, reaction with carbon dioxide, and subsequent alkylation. acs.orguit.no This method provides direct access to carbamates and demonstrates complete selectivity for the indole nitrogen. acs.orguit.no Such advanced strategies hold significant promise for the streamlined and diverse synthesis of this compound and related structures for various applications.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, and the synthesis of indole derivatives is no exception. tandfonline.com This technology offers an environmentally friendly and efficient alternative to conventional heating methods for preparing various indole scaffolds. mdpi.comorganic-chemistry.org While direct microwave-assisted synthesis of this compound is not extensively detailed in dedicated reports, the principles are well-established through the synthesis of related indole structures.

Microwave irradiation has been successfully employed in various indole-forming reactions, such as the Bischler, Fischer, and palladium-catalyzed cyclizations. mdpi.comorganic-chemistry.orgmdpi.com For instance, the microwave-assisted, solvent-free Bischler indole synthesis allows for the rapid and environmentally benign preparation of 2-arylindoles. organic-chemistry.org Similarly, multicomponent reactions under microwave conditions provide a regioselective and efficient pathway to 3-functionalized indole derivatives. acs.org These reactions benefit from short reaction times, simplicity, and the use of green solvents. acs.org

A notable application of microwave heating is in palladium-catalyzed intramolecular cyclizations. For example, the conversion of various enamines into the corresponding indoles has been optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com Another green methodology involves the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water, which proceeds without the need for any added metal catalyst, acid, or base. researchgate.net Given that this compound is often formed from precursors like 2-aminoindoles, which can be synthesized via these cyclization strategies, microwave assistance represents a viable and efficient approach for its precursor synthesis.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis, particularly using palladium, rhodium, and iridium, has revolutionized the synthesis and functionalization of indole rings, offering high efficiency and selectivity.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com The synthesis and functionalization of this compound and related structures heavily rely on these methods.

One of the most prominent palladium-catalyzed reactions is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnumberanalytics.com This reaction is a powerful method for synthesizing N-aryl amines and has been applied to the synthesis of 2-aminoindoles, the core of the target compound. wikipedia.orgacs.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgnumberanalytics.com The use of specialized phosphine (B1218219) ligands, such as Brettphos, has been crucial in developing efficient catalyst systems for these transformations, even on challenging substrates like N-free 2-chloro-7-azaindole. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Stille reactions, are also instrumental in functionalizing the indole scaffold. mdpi.commdpi.com For instance, Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various terminal alkynes, catalyzed by palladium and copper iodide, yields 3-alkynyl derivatives in good yields. mdpi.com Similarly, Heck and Stille couplings allow for the introduction of alkenyl and other organic moieties at the C3 position of the indole ring. mdpi.com

Furthermore, palladium-catalyzed cyclization reactions are a primary route to the indole core itself. The cyclization of o-alkynylanilines is a well-established method. mdpi.com Research has shown that N-substituted o-alkynylanilines can undergo palladium-catalyzed cyclization-carbonylation to produce indole-3-carboxylates. rsc.orgnih.gov A conceptually novel approach involves the palladium-catalyzed reaction of N-alkenylanilides with amines to form 2-aminoindoles through a heteroannulation reaction. researchgate.net

Reaction TypeCatalyst/ReagentsSubstrate ExampleProductYieldReference
Buchwald-Hartwig AminationPd precatalyst, Brettphos, LiHMDSN-free 2-chloro-7-azaindole, Primary/Secondary AminesN-substituted 2-amino-7-azaindolesN/A acs.org
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N1-benzyl-3-iodo-1H-indole-2-carbonitrile, Phenylacetylene1-benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile69-90% mdpi.com
Stille CouplingPdCl₂(MeCN)₂, DMF1-benzyl-3-iodo-1H-indole-2-carbonitrile, Organotin reagents3-substituted-1-benzyl-1H-indole-2-carbonitriles35-40% mdpi.com
Intramolecular CyclizationPd/C, CuI, PPh₃, Et₃No-iodoanilines, Ynamides2-aminoindolesup to 87% mdpi.com
Cyclization-CarbonylationPd(tfa)₂, DMSO/MeOH, CON-benzyl 2-alkynylanilinesMethyl 1-benzyl-1H-indole-3-carboxylatesGood rsc.org
Rhodium and Iridium Catalysis in Indole and Related Systems

Rhodium and iridium catalysts offer unique reactivity for the functionalization of indoles, often complementing palladium-based methods. researchgate.net These metals are particularly effective in directing C-H activation and annulation reactions. mdpi.comnih.gov

Rhodium(III)-catalyzed reactions have been developed for the synthesis of N-alkyl indoles from N-alkyl anilines and internal alkynes at room temperature, utilizing a transient N-nitroso directing group. rsc.org Rhodium catalysis is also employed in the regioselective C7 arylation of indoles, where a phosphine group on the indole nitrogen directs the C-H activation. nih.gov Furthermore, rhodium catalysts can facilitate multicomponent reactions, such as the synthesis of α-amino-β-indole ketones by trapping in situ generated α-amino enols with vinylimine (B1173575) ions derived from indoles. nih.gov Rhodium-catalyzed [2+2+2] cycloadditions of alkynyl-ynamides with carbon disulfide provide access to complex fused indolo-thiopyrane thiones. scirp.org

Iridium catalysts are highly effective for hydrogen isotope exchange, allowing for the site-selective deuteration of indoles. acs.org For instance, N-protected indoles can be selectively labeled at the C2 position. acs.org Iridium catalysis also enables the C-H heteroarylation of benzaldehydes with indoles, yielding functionalized benzoylindoles under mild conditions. acs.org In the realm of stereoselective synthesis, iridium catalysts have been developed for asymmetric allylic substitution reactions, including the formation of allyl carbamates. nih.govnih.gov Cooperative catalysis, combining iridium photocatalysis with organocatalysis, has been used for the enantioselective dearomatization of indoles. rsc.org

Reaction TypeCatalyst/ReagentsSubstrate ExampleProductYieldReference
Rh(III)-Catalyzed C-H Activation[RhCp*Cl₂]₂, AgSbF₆N-Alkyl anilines, Internal alkynesN-Alkyl indolesGood rsc.org
Rh(I)-Catalyzed C7 ArylationRh(PPh₃)₃Cl, LiOᵗBuN-PᵗBu₂ indole, Aryl bromidesC7-arylated indolesGood nih.gov
Ir(III)-Catalyzed C-H Heteroarylation[Ir(cod)Cl]₂, LigandBenzaldehydes, IndolesSalicyloylindoles / (2-Sulfonamino)benzoylindoles74-98% acs.org
Ir(I)-Catalyzed H/D Exchange[(COD)Ir(IMes)(PPh₃)]PF₆, D₂N-AcetylindoleC2-Deuterated N-acetylindole94% D acs.org

Intramolecular Cyclization and Rearrangement Strategies

Intramolecular cyclization is a fundamental strategy for constructing the indole ring system, and various methods have been developed to achieve this transformation efficiently. These strategies often involve the formation of the key N1-C2 bond.

Palladium-catalyzed intramolecular reactions are common, such as the cyclization of o-alkynyl anilines or o-haloanilides. mdpi.comresearchgate.net For example, 2-aminoindoles can be synthesized through a one-pot, two-step palladium-catalyzed reaction between ortho-iodoanilines and ynamides, which involves a Sonogashira coupling followed by an intramolecular hydroamination. mdpi.com Another approach is the copper-catalyzed intramolecular cyclization of ene-carbamates. researchgate.net

A novel oxidative approach involves the intramolecular amino-hydroxylation of o-allenyl anilines. nsf.gov Treating carbamate-protected anilines with lead(IV) carboxylates leads to a tandem C-N and C-O bond formation, yielding functionalized indole products. nsf.gov The mechanism is thought to proceed through a Wessely dearomatization, followed by cyclization and rearomatization. nsf.gov

Rearrangement strategies, such as the Curtius rearrangement, have been employed in the synthesis of functionalized indoles, particularly diaminoindoles. acs.org In these syntheses, a carboxylic acid functional group on the indole scaffold is converted into an amine via an isocyanate intermediate, allowing for the introduction of an amino group at a specific position. acs.org

Development of Stereoselective Synthetic Methods

The development of stereoselective methods for the synthesis and functionalization of indole derivatives is of great importance, particularly for applications in medicinal chemistry.

Asymmetric catalysis using transition metals is a primary approach. Iridium catalysts, in combination with chiral ligands, have been successfully used for the enantioselective allylic substitution of various nucleophiles, including carbamates. nih.gov Dual catalysis systems, combining an iridium photocatalyst with a chiral organocatalyst like a chiral phosphoric acid, have enabled enantioselective dearomatization reactions of indoles. rsc.org

Rhodium catalysis has also been applied to stereoselective transformations. For instance, rhodium(I)-catalyzed dearomative cycloisomerization of 1H-indole N-tethered o-alkynylphenyl nitrones has been used to synthesize spirocyclic pyrido[1,2-a]indoles with high diastereoselectivity. bohrium.com

While methods for the direct asymmetric synthesis of this compound are not specifically detailed, these stereoselective strategies applied to the indole core highlight the potential for creating chiral derivatives. The functional groups present in the target molecule, namely the carbamate and the indole nitrogen, provide handles for directing or participating in such asymmetric transformations.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modification, allowing for the synthesis of a diverse library of compounds. The indole-2-carboxamide moiety, closely related to the 2-carbamate, is a key precursor for constructing polycyclic fused indole molecules through both intramolecular and intermolecular cyclization reactions. rsc.org

Functionalization can occur at several positions on the indole ring. The nitrogen of the carbamate can be alkylated or otherwise modified. The indole nitrogen (N1) can be substituted, for example, by reaction with benzyl bromide or dimethyl carbonate. mdpi.commdpi.com

The C3 position is a common site for electrophilic substitution or transition metal-catalyzed cross-coupling. mdpi.comnih.gov For instance, 3-iodoindole derivatives can be prepared and subsequently used in palladium-catalyzed reactions like Sonogashira, Heck, and Stille couplings to introduce a wide variety of substituents. mdpi.com Palladium-catalyzed C3-benzylation of indoles using benzyl carbonates provides access to 3-benzylindolenines. nih.gov

The benzene portion of the indole ring can also be functionalized. For example, the synthesis of 5-chloro-3-alkyl-1H-indole-2-carboxamides demonstrates that substituents can be introduced and tolerated on the benzo ring during the synthetic sequence. acs.org The synthesis of various diaminoindoles, where amino groups are introduced at positions C4, C5, C6, or C7, showcases the extensive possibilities for functionalizing the carbocyclic part of the indole scaffold. acs.org These amino groups, often protected orthogonally (e.g., with Boc and Cbz groups), allow for selective, stepwise derivatization at different positions. acs.org

Chemical Modifications at the Indole Nitrogen (N1)

The nitrogen atom at position 1 of the indole ring (N1) is a key site for chemical modification. The hydrogen atom attached to this nitrogen is acidic, allowing for deprotonation by a suitable base, which generates a nucleophilic indolide anion. This anion can then react with various electrophiles, leading to N1-substituted derivatives.

A common and well-established modification is N-alkylation. This reaction is typically achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). orgsyn.org For instance, the benzylation of the indole nitrogen has been reported using benzyl bromide and a base, a reaction that proceeds readily. mdpi.com This general strategy can be applied to introduce a wide array of alkyl and benzyl groups at the N1 position, thereby modulating the steric and electronic properties of the indole core. The alkylation of indoles can also be achieved using alcohols through the "borrowing hydrogen" strategy, which is considered an environmentally benign process catalyzed by transition metals. researchgate.net

Beyond alkylation, the N1 position can also be acylated. This can be accomplished using acylating agents like acetic anhydride (B1165640) in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). orgsyn.org Another important modification is the introduction of silyl (B83357) protecting groups, such as the triisopropylsilyl (TIPS) group. This is often done by treating the N-unsubstituted indole with triisopropylsilyl chloride and a base like sodium hydride. acs.org This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions at the N1 position while other parts of the molecule are being functionalized. acs.orgacs.org

Table 1: Examples of Reagents for N1-Modification of Indoles

Modification Type Reagent Example Base/Catalyst Example
Alkylation Benzyl bromide Sodium hydride (NaH)
Alkylation Alcohols [Cp*IrCl₂]₂
Acylation Acetic anhydride Potassium hydroxide (KOH)

Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The positions on the ring exhibit different reactivities, with the C3 position being the most nucleophilic and typically the primary site for electrophilic attack, unless it is already substituted. Other positions, such as C2, C4, C5, C6, and C7, can also be functionalized.

Halogenation is a common method for introducing substituents onto the indole ring. For example, bromination of N-protected indoles can be achieved using reagents like N-bromosuccinimide (NBS) in THF, often leading to substitution at the C3 position. acs.org Direct halogenation at other positions can also be accomplished under specific conditions. For instance, benzyl N-(7-bromo-1H-indol-2-yl)carbamate is a known compound, demonstrating that substitution at the C7 position is feasible. sigmaaldrich.com The synthesis of 3-chloro and 3-iodo derivatives of N-benzyl indoles has also been reported, expanding the range of possible halogenated structures. mdpi.com

Other electrophilic substitution reactions, such as Friedel-Crafts alkylations and acylations, can introduce carbon-based functional groups. acs.org The reaction of indoles with nitroalkenes, for instance, is a fundamental transformation for creating functionalized indoles. acs.org Furthermore, specific positions can be targeted through directed synthesis. The synthesis of diaminoindoles has been achieved through multi-step sequences involving nitration, reduction, and protection/deprotection schemes to install amino groups at various positions on the indole ring (C4, C5, C6, C7). acs.orgacs.org

Table 2: Selected Ring Substitution Reactions for Indole Derivatives

Position Reaction Type Reagent Example Reference
C3 Bromination N-Bromosuccinimide (NBS) acs.org
C3 Chlorination N-Chlorosuccinimide (NCS) mdpi.com
C3 Iodination N-Iodosuccinimide (NIS) mdpi.com
C7 Bromination (Implied) sigmaaldrich.com
C6/C7 Aza-Friedel-Crafts Isatins / (R)-CPA Catalyst acs.org

Structural Variations of the Carbamate Moiety

The carbamate functional group in this compound is a versatile handle for further chemical transformations. One of the most significant variations involves its conversion into a urea (B33335) or thiourea (B124793) derivative.

The synthesis of ureas from carbamates can be achieved through catalyzed exchange processes. For example, zirconium(IV) alkoxides, such as Zr(Ot-Bu)₄, have been shown to catalyze the reaction between carbamates and amines to form ureas, often accelerated by microwave irradiation. organic-chemistry.orgorganic-chemistry.org This method provides an efficient route to a wide range of mono-, di-, and trisubstituted ureas. organic-chemistry.org Another approach involves the reaction of amines with potassium cyanate (B1221674) in the presence of a promoter like ammonium (B1175870) chloride to generate monosubstituted ureas. mcgill.ca The synthesis of acyl ureas can be accomplished by coupling amines with an N-(phenoxycarbonyl)benzamide intermediate, which itself can be derived from a carbamate-like structure. nih.gov

Besides conversion to ureas, the structure of the carbamate can be altered by modifying the benzyl ester portion. Transesterification reactions, although less commonly cited for this specific substrate, are a general strategy for exchanging the alcohol component of a carbamate. Additionally, the entire benzyloxycarbonyl (Cbz) group can be cleaved. Catalytic hydrogenation is a standard method for removing the Cbz group, which would unmask the 2-amino group of the indole. This free amine can then be re-functionalized with different chloroformates or other reagents to install a variety of alternative carbamate protecting groups or other functionalities. For example, reaction with di-tert-butyl dicarbonate (B1257347) could yield the corresponding Boc-protected amine. acs.org

Incorporation into Complex Peptide Structures

This compound is an important building block for the synthesis of more complex molecules, particularly pseudo-peptides and peptide analogs. arxiv.orgresearchgate.net The benzyloxycarbonyl (Cbz or Z) group is a classical and widely used protecting group for amines in peptide synthesis. ontosight.aispbu.ru Its role is to temporarily block the reactivity of the amine functionality of an amino acid (or an amino-indole in this case) to allow for the controlled formation of a peptide bond with another amino acid.

The 2-amino-1H-indole core, when protected as a benzyl carbamate, can be considered an unnatural amino acid analog. It can be incorporated into a peptide chain using standard peptide coupling reagents. ontosight.airsc.org The synthesis of pseudo-peptides derived from 2-amino-2-(1H-indol-2-yl) acetamides has been reported, highlighting the utility of this scaffold in creating peptide mimetics with potentially novel biological properties. arxiv.orgresearchgate.net

The process typically involves the coupling of the N-Cbz protected 2-aminoindole with the carboxyl group of another N-protected amino acid, or vice-versa. After the peptide bond is formed, the Cbz group can be selectively removed via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which liberates the amine for further elongation of the peptide chain. pitt.edu This iterative process of coupling and deprotection is the foundation of both solution-phase and solid-phase peptide synthesis. spbu.rupitt.edu The inclusion of the rigid and aromatic 2-aminoindole unit into a peptide backbone can enforce specific conformations and introduce unique structural constraints, which is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. nih.gov

Mechanistic Investigations of Benzyl 1h Indol 2 Ylcarbamate Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the step-by-step transformation of reactants into products is fundamental to optimizing existing synthetic methods and developing new ones. For reactions involving indole (B1671886) carbamates, this involves identifying key intermediates and understanding the equilibria that govern their formation and subsequent reactions.

Analysis of Palladium-Benzyl Enolate Intermediates

In palladium-catalyzed reactions, the formation of palladium-enolate intermediates is a critical step. unipd.it Specifically, in the context of reactions involving benzyl (B1604629) groups, π-benzyl-palladium intermediates are often proposed. acs.orgnih.gov These intermediates are central to transformations such as the C3-benzylation of indoles. acs.orgnih.gov The high polarizability of the π-benzyl-Pd intermediate is thought to be a key factor in its reactivity, preferentially reacting at the carbon of the ambident indole nucleophile. acs.orgnih.gov

The formation of these intermediates often begins with the oxidative addition of a palladium(0) catalyst to a benzyl precursor, such as a benzyl carbonate. nih.gov This is followed by the reaction with the indole derivative. The nature of the indole substrate and the specific reaction conditions determine the subsequent steps of the catalytic cycle. mdpi.com

Examination of O-bound and C-bound Enolate Equilibria

When an enolate reacts with a metal center like palladium, it can coordinate through either the oxygen atom (O-bound) or the carbon atom (C-bound). unipd.it The equilibrium between these two forms is a crucial determinant of the reaction's outcome. unipd.itchemrxiv.org

Several factors influence this equilibrium:

Steric Hindrance: Increased steric bulk on the ligand or the enolate substrate can favor the formation of the O-bound enolate. unipd.it

Electronic Effects: The electronic properties of the ligand and the enolate also play a significant role. unipd.it

Computational studies suggest that while O-bound enolates may be thermodynamically more stable in some cases, the C-bound enolate is often the more reactive species, leading to the desired product. unipd.it The conversion from the less reactive O-bound to the more reactive C-bound form is a necessary step for the catalytic cycle to proceed. unipd.it In some cross-dehydrogenative couplings, the tautomerization of a β-keto ester ligand from an O,O'-chelate to an α-C-bound palladium enolate is identified as a turnover-limiting step, which can be assisted by a π-bound indole ligand. researchgate.net

Detailed Studies of Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. mdpi.comlibretexts.org The general mechanism for these reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A Pd(0) catalyst reacts with an organohalide or a similar electrophile, leading to a Pd(II) intermediate. libretexts.org

Transmetalation: A nucleophilic partner, such as an organotin or organoboron compound, transfers its organic group to the palladium center. libretexts.org In the context of enolates, this step involves the reaction of the enolate with the Ar-Pd-X species. unipd.it

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

In the case of indole derivatives, these cross-coupling reactions have been used to synthesize a variety of substituted indoles. mdpi.comnih.gov For example, Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions have been employed to introduce various substituents at the C3 position of the indole ring. mdpi.comnih.gov The mechanism can sometimes deviate from this classic cycle, for instance, the Heck reaction does not involve a transmetalation step. wiley-vch.de

Role of Catalysis in Directing Reaction Outcomes

The choice of catalyst and its associated ligands is paramount in controlling the selectivity and efficiency of a chemical reaction.

Influence of Ligand Sphere in Transition Metal Catalysis

The ligands coordinated to the metal center have a profound impact on the catalytic activity and selectivity. rhhz.netnih.gov In palladium-catalyzed reactions of indoles, the ligand can influence the regioselectivity of the reaction. acs.org For instance, in the C3-benzylation of indoles, ligands with large bite angles, such as DPEphos, have been found to be particularly effective. acs.orgnih.gov The electronic properties of the phosphine (B1218219) ligands are also critical; both electron-rich and electron-deficient ligands can lead to diminished yields, suggesting that a fine balance is required for optimal reactivity. acs.orgnih.gov

Furthermore, chiral ligands can be used to induce enantioselectivity in reactions, leading to the formation of a single enantiomer of a chiral product. rsc.org Chiral organophosphates, for example, have been used as ligands in asymmetric metal catalysis. rsc.org Noncovalent interactions between the ligand and the substrate, such as hydrogen bonding, can also play a crucial role in controlling enantioselectivity. nih.gov

LigandBite Angle (if applicable)Electronic NatureEffect on Benzylation YieldReference
DPPFLarge-Effective acs.orgnih.gov
XantphosLarge-Effective acs.orgnih.gov
DPEphosLarge-Optimal acs.orgnih.gov
Electron-Rich DPEphos derivatives-Electron-RichDiminished acs.orgnih.gov
Electron-Deficient DPEphos derivatives-Electron-DeficientDiminished acs.orgnih.gov

Catalyst Recyclability and Efficiency Studies

The development of recyclable catalysts is a key goal in green chemistry, as it can significantly reduce waste and cost. researchgate.net Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often easier to recover and reuse. For example, magnetically separable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄), have been used for the alkylation of indoles and can be recycled multiple times with minimal loss of activity. researchgate.net Similarly, palladium nanoparticles supported on materials like graphitic carbon nitride (g-C₃N₄) have shown good reusability in oxidation reactions. mdpi.com

The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and per unit time, respectively. High TON and TOF values are indicative of a highly efficient catalyst. mdpi.com

Catalyst SystemReaction TypeNumber of CyclesKey FindingsReference
CuFe₂O₄Alkylation of indolesUp to 5Minimal loss in catalytic activity. researchgate.net
Pd/g-C₃N₄Benzyl alcohol oxidationMultiple cyclesMaintained high conversion and selectivity. mdpi.com
[Dabco-C₂OH][FeCl₄]Synthesis of C3-substituted indolesMultiple cyclesCatalyst could be directly reused. aablocks.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzyl 1h Indol 2 Ylcarbamate Analogs

Methodologies for Systematic SAR Elucidation

The systematic elucidation of Structure-Activity Relationships (SAR) for Benzyl (B1604629) 1H-indol-2-ylcarbamate analogs involves a variety of methodologies aimed at understanding how chemical structure correlates with biological activity. These approaches are essential for the rational design of new, more effective drug candidates. nih.gov

One common strategy is the modification of functional groups . This involves altering or replacing specific functional groups on the parent molecule to observe the effect on activity. For instance, in a series of 1H-indole-2-carboxamides, which are structurally related to Benzyl 1H-indol-2-ylcarbamate, researchers have systematically modified substituents on both the indole (B1671886) and phenyl rings to probe their influence on receptor binding affinity. nih.gov This can include changing the size, electronic properties, and hydrogen bonding capacity of the substituents.

Bioisosteric replacement is another key methodology. ufrj.br This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. For example, the indole nucleus itself can be replaced by bioisosteres like benzimidazole, benzoxazole, or indazole to explore different spatial and electronic interactions with the target. drugdesign.orgresearchgate.net

Computational modeling and quantitative structure-activity relationship (QSAR) studies are also integral to modern SAR elucidation. Molecular docking studies can predict the binding modes of analogs within a target protein's active site, providing insights into key interactions. smolecule.commdpi.com QSAR models use statistical methods to correlate physicochemical properties of compounds with their biological activities, enabling the prediction of the potency of novel analogs.

A systematic approach often involves creating a substitution matrix , where various substituents are systematically placed at different positions on the core scaffold. For example, in the study of 1H-indole-2-carboxamides, analogs with different alkyl groups at the C3 position of the indole ring and various substitutions on the phenyl ring were synthesized and evaluated. nih.gov This allows for a comprehensive understanding of the SAR at different regions of the molecule.

Finally, fragment-based drug discovery (FBDD) principles can be applied. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. In the context of this compound, this could involve exploring different fragments to replace the benzyl or indole moieties.

These methodologies, often used in combination, provide a powerful toolkit for medicinal chemists to systematically explore the SAR of this compound analogs and guide the design of improved therapeutic agents.

Influence of Distinct Structural Motifs on Molecular Interactions

The biological activity of this compound and its analogs is intricately linked to the specific molecular interactions facilitated by its constituent structural motifs: the indole nucleus, the carbamate (B1207046) group, and the benzyl substituent. Each of these components plays a distinct role in shaping the molecule's interaction profile with biological targets.

Contribution of the Indole Nucleus to Planar Aromatic Interactions

The indole nucleus, a planar, electron-rich aromatic system, is a critical pharmacophore found in numerous biologically active compounds. mdpi.comijpsr.com Its primary contribution to molecular interactions lies in its ability to engage in various non-covalent interactions, particularly planar aromatic interactions.

The indole ring system can participate in π-π stacking interactions with aromatic residues of target proteins, such as phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions are crucial for the stabilization of the ligand-protein complex. The electron-rich nature of the indole ring also allows for favorable cation-π interactions with positively charged residues like lysine (B10760008) and arginine. researchgate.net

Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor , forming key hydrogen bonds with acceptor groups on the target protein. mdpi.comresearchgate.net The importance of this interaction is highlighted by studies where the isosteric replacement of the indole N-H with other groups leads to a decrease in binding affinity. mdpi.com

The position of electrophilic substitution on the indole ring is also a significant factor. The C3 position is the most reactive site for electrophilic attack, which has implications for both synthesis and interaction with biological targets. wikipedia.org Modifications at different positions of the indole ring can modulate its electronic properties and steric profile, thereby influencing its binding affinity and selectivity. For instance, substitutions at the C5 position of the indole ring in related carboxamide series have been shown to impact potency. nih.gov

The indole scaffold's ability to mimic the structure of proteins and bind to various enzymes makes it a "privileged structure" in medicinal chemistry, underscoring its importance in the design of this compound analogs. ijpsr.com

Role of the Carbamate Group in Hydrogen Bonding Capabilities

The carbamate group (-NH-C(=O)-O-) is a key structural motif that significantly influences the molecular interactions of this compound analogs. nih.govacs.org Its importance stems from its ability to act as both a hydrogen bond donor and acceptor, as well as its structural and conformational properties. nih.govresearchgate.net

The carbamate moiety contains a carbonyl group (C=O) and an N-H group, both of which can participate in hydrogen bonding . The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. nih.govbas.bg These interactions are crucial for anchoring the molecule within the binding site of a target protein and contributing to its binding affinity. The ability to form these directional interactions is a key feature exploited in drug design. acs.org

Structurally, the carbamate group can be considered a hybrid of an amide and an ester, which imparts good chemical and proteolytic stability. nih.govacs.org This stability is an advantageous property for drug candidates. The carbamate linkage also introduces a degree of conformational restriction due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov This can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

The carbamate group can exist as syn and anti rotamers due to hindered rotation around the C-N bond. nd.edu The equilibrium between these rotamers can be influenced by the surrounding chemical environment and interactions, potentially acting as a conformational switch that modulates biological activity. nd.edu

In many drug discovery programs, the carbamate group is utilized as a stable and cell-permeable surrogate for a peptide bond, a common feature in biologically active molecules. nih.govacs.org By varying the substituents on the nitrogen and oxygen atoms of the carbamate, medicinal chemists can modulate the molecule's biological and pharmacokinetic properties. nih.gov

Impact of the Benzyl Substituent on Molecular Properties

Furthermore, the aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues in the target protein, similar to the indole nucleus. The orientation and substitution pattern of the phenyl ring can be systematically varied to optimize these interactions. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the aromatic system and influence binding. nih.gov

The benzylic C-H bonds can also be sites for metabolic oxidation. nih.gov Understanding and modifying the metabolic stability at this position can be a key aspect of drug design. In some cases, introducing substituents at the benzylic position can enhance activity, possibly through additional hydrophobic interactions or by influencing the conformation of the molecule. mdpi.com

The flexibility of the benzyl group, allowing rotation around the C-C bond connecting it to the carbamate oxygen, provides conformational freedom that can allow the phenyl ring to adopt an optimal orientation for binding. However, in some cases, more rigid scaffolds may be desirable to improve three-dimensionality and binding affinity. nih.gov

Stereochemical Considerations in Rational Molecular Design

Stereochemistry is a critical aspect of rational drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological targets such as enzymes and receptors. For analogs of this compound, which may possess stereogenic centers, understanding and controlling stereochemistry is paramount for achieving optimal potency and selectivity.

The introduction of chiral centers can lead to the existence of enantiomers or diastereomers, which often exhibit different biological activities. It is common for one enantiomer to be significantly more active than the other (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). For instance, in a study of indole derivatives as DNA gyrase inhibitors, the R configuration was found to have significantly lower binding free energies compared to the S configuration, indicating it to be the more active stereoisomer. acs.org

Therefore, a key aspect of molecular design is the stereoselective synthesis of single enantiomers to ensure that the final drug product contains only the desired, active stereoisomer. This avoids the administration of an isomeric ballast that could be inactive or harmful.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for exploring the stereochemical aspects of drug-receptor interactions. These methods can help predict which stereoisomer will have a more favorable binding mode and can guide the design of analogs with improved three-dimensionality and shape complementarity to the target. nih.gov The strategic introduction of substituents can also influence the preferred conformation and stereochemical outcome of reactions.

Computational Approaches in the Study of Benzyl 1h Indol 2 Ylcarbamate

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. iit.it These methods, including molecular docking and molecular dynamics (MD) simulations, are central to drug discovery and materials science. numberanalytics.commdpi.com They are used to understand the principles of molecular recognition and catalysis, which in turn informs the design of potent inhibitors or novel materials. iit.it

Molecular docking and dynamics simulations are pivotal in studying how a ligand like an indole (B1671886) derivative might interact with a biological target, such as a protein. mdpi.combiointerfaceresearch.com These simulations can predict the binding mode and affinity of different ligands. numberanalytics.com The process of molecular recognition can be understood through models like the "lock-and-key," "induced-fit," or "selected-fit" paradigms, which describe the interaction between a ligand and its receptor. researchgate.net

Docking studies on N-phenyl-1H-indol-2-amine derivatives, a scaffold related to the target compound, have been used to design inhibitors for the fat mass and obesity-associated (FTO) protein. nih.gov In these studies, molecular dynamics simulations help to characterize the stability of the ligand-protein complex. nih.gov For example, specific residues like Arg96 and His231 of the FTO protein were identified as maintaining stable hydrogen-bond interactions with the inhibitor throughout the simulation. nih.gov Similarly, modeling of 1-benzyl-2-indolinones as acetylcholinesterase inhibitors showed that benzyl (B1604629) substitution at the 1-position of the indole ring significantly enhanced potency and selectivity. nih.gov Molecular dynamics simulations suggested that these compounds might bind preferentially at an allosteric binding pocket of the enzyme. nih.gov

The analysis of protein-ligand interactions often reveals the importance of specific types of interactions. Electrostatic forces, such as ionic interactions and hydrogen bonds, are vital for ligand recognition and affinity. mdpi.com Studies have shown that binding pockets are often rich in charged residues, highlighting the role of these interactions in the formation of stable and specific protein-ligand complexes. mdpi.com

Table of Key Interactions for Indole-based Compounds in Protein Binding Sites

Compound ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
N-phenyl-1H-indol-2-amine derivativesFTO ProteinArg96, Asp233, His231Hydrogen Bonding nih.gov
1-benzyl-2-indolinone derivativesAcetylcholinesteraseNot specifiedAllosteric Binding nih.gov
2-phenyl-1H-indole derivativesEstrogen-α ReceptorNot specifiedHydrogen Bonding, Hydrophobic biointerfaceresearch.com

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.org This method accelerates the identification of lead compounds for drug development. mdpi.com Pharmacophore-based modeling is a common approach where a model is built based on the essential steric and electronic features required for a molecule to interact with a specific target. researchgate.net This model is then used to screen databases for compounds that match these features. researchgate.net

This approach has been successfully applied to identify potent and selective blockers of protein channels from large compound libraries. acs.org For instance, a screening of a compound library led to the identification of five compounds that markedly reduced the fluorescent signal in a KCNT1 channel blocking assay. acs.org The hits from such screens can then be optimized using structure-activity relationship (SAR) studies, often guided by further computational analysis like 3D-QSAR models (CoMFA/CoMSIA), to improve their activity. researchgate.net The integration of in silico screening with medicinal chemistry and biological testing creates a powerful workflow for discovering and refining novel therapeutic agents. iit.it

Predicting Reaction Mechanisms and Selectivity through Computational Chemistry

Computational chemistry provides a robust framework for predicting the mechanisms and selectivity of chemical reactions. numberanalytics.comox.ac.uk By calculating the potential energy surfaces, researchers can map out the likely pathways a reaction will follow, identify transition states, and understand the factors that control the reaction's outcome. numberanalytics.com This is particularly useful for complex organic reactions where multiple products are possible.

For reactions involving indole derivatives, such as the formation of EDA complexes with benzyl halides, DFT calculations can systematically explore the reaction mechanism. rsc.org Computational studies on cycloaddition reactions, which are common in organic synthesis, demonstrate the power of these predictive methods. nih.gov For example, DFT calculations can distinguish between a concerted mechanism and a stepwise pathway by locating the relevant transition states and intermediates. pku.edu.cn In a study of [8 + 2] cycloadditions, computational analysis revealed different mechanisms depending on the exact structure of the dienylfuran reactant, with some proceeding through a concerted pathway and others via a stepwise mechanism involving a [4 + 2] cycloaddition followed by a vinyl shift. pku.edu.cn This level of mechanistic detail, derived from computational chemistry, is invaluable for rationalizing experimental observations and for designing new synthetic strategies with desired selectivity. ox.ac.uk

Exploration of Benzyl 1h Indol 2 Ylcarbamate and Its Derivatives As Chemical Biology Probes

Design Principles for Benzyl (B1604629) 1H-indol-2-ylcarbamate-Based Chemical Probes

The design of effective chemical probes based on the Benzyl 1H-indol-2-ylcarbamate scaffold is guided by established structure-activity relationships (SAR) aimed at optimizing potency, selectivity, and functionality for specific biological targets. A primary principle in probe design is achieving high target selectivity and affinity. nih.gov

For enzyme inhibitors, such as those targeting HIV-1 integrase, modifications to the core structure are crucial. For instance, within a series of 1H-benzylindole analogues, derivatives featuring a diketo acid (DKA) functionality were found to be significantly more active than their corresponding ester counterparts. This suggests that the DKA moiety is critical for the inhibitory mechanism, likely through chelation with metal ions in the enzyme's active site. Furthermore, the strategic placement of substituents on the benzyl and indole (B1671886) rings can enhance potency; methoxy-substituted DKA derivatives, for example, have demonstrated higher potency than unsubstituted analogues.

In the design of receptor ligands, the substitution pattern on the indole ring dictates both intrinsic activity and receptor selectivity. Studies on N-piperidinyl indole-based ligands for the nociceptin (B549756) opioid peptide (NOP) receptor revealed that substitution at the 2-position of the indole ring leads to potent NOP full agonists. nih.gov In contrast, substitution at the 3-position tends to produce selective NOP partial agonists. nih.gov This highlights how the positional isomerization of a single substituent can fundamentally alter the pharmacological profile of the probe. nih.gov For cannabinoid CB1 receptor modulators based on an indole-2-carboxamide scaffold, lengthening the C3 alkyl chain on the indole ring enhances positive cooperativity for agonist binding, likely through increased hydrophobic interactions within the allosteric binding site. nih.gov

Application in Biological Target Validation and Mechanistic Insight

Chemical probes derived from the this compound scaffold are powerful tools for validating the role of specific proteins in biological pathways and for elucidating their molecular mechanisms. By selectively engaging a target, these probes can help confirm its function and its potential as a therapeutic intervention point.

A compelling example is the use of 1H-benzylindole analogues as inhibitors of HIV-1 integrase. nih.govresearchgate.net The development of compounds like CHI/1043, which potently inhibits viral replication, serves to validate HIV integrase as a critical enzyme for the viral life cycle. nih.govresearchgate.net Time-of-addition experiments using these probes have precisely demonstrated that they interfere with the viral replication cycle specifically at the time of retroviral integration. nih.govresearchgate.net Furthermore, quantitative Alu-PCR assays have corroborated that the antiviral activity of these compounds stems directly from the inhibition of proviral DNA integration into the host genome. nih.govresearchgate.net Such studies provide direct mechanistic insight and confirm that the observed cellular effect is a consequence of on-target activity. nih.govresearchgate.net

Similarly, the development of selective ligands for receptors allows for the validation of their roles in signaling pathways. Allosteric modulators of the cannabinoid CB1 receptor, developed from an indole-2-carboxamide template, have been used to probe the receptor's function. nih.gov These compounds can enhance the binding of endogenous agonists while simultaneously modulating downstream signaling, such as decreasing G-protein coupling but inducing β-arrestin-mediated ERK signaling. nih.gov This demonstrates the utility of these probes in dissecting biased signaling pathways, providing a nuanced understanding of receptor function beyond simple agonism or antagonism. nih.gov

Development of Modulators for Specific Biological Targets

While the user's prompt specified HIV-1 Protease, the available scientific literature for the 1H-benzylindole scaffold points strongly to its development as inhibitors of a different critical HIV enzyme: HIV-1 Integrase . A series of 1H-benzylindole analogues have been identified as novel HIV integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.net Through molecular modeling and SAR-based optimization, compound CHI/1043 emerged as a highly potent derivative. nih.govresearchgate.net

This compound inhibited the replication of HIV-1(IIIB) in MT-4 cells with a 50% effective concentration (EC₅₀) of 0.60 μM. nih.govresearchgate.net It demonstrated broad activity against various strains, including HIV-1(NL4.3), HIV-2(ROD), HIV-2(EHO), and SIV(MAC251). nih.govresearchgate.net Notably, CHI/1043 remained equally active against viral strains that were resistant to reverse transcriptase or protease inhibitors, highlighting its distinct mechanism of action. nih.govresearchgate.net The anti-HIV activity is directly linked to the inhibition of proviral DNA integration. nih.govresearchgate.net

Structure-activity relationship studies revealed key design principles for this class of inhibitors. The presence of a diketo acid (DKA) moiety was found to be more effective than the corresponding ester form. nih.gov Furthermore, the addition of methoxy (B1213986) groups to the DKA derivatives enhanced their potency compared to the unsubstituted parent compound. nih.gov

Table 1: Antiviral Activity of 1H-Benzylindole Derivatives against HIV-1

CompoundDescriptionEC₅₀ (μM) against HIV-1(IIIB)
CHI/1043Methoxy-substituted DKA derivative0.60
CHI/1014DKA derivative1.5
CHI/1042Ester precursor to CHI/1043>41
CHI/1013Ester precursor to CHI/1014>109

Nociceptin Opioid Receptors (NOP)

The indole scaffold has been successfully utilized to develop potent and selective ligands for the NOP receptor, a member of the opioid receptor family associated with various physiological functions, including pain, anxiety, and memory. nih.gov Research into N-piperidinyl indole-based ligands led to the discovery that substitution at the 2-position of the indole ring yields compounds with improved potency and full agonist activity at the NOP receptor. nih.gov

This contrasts with previously reported 3-substituted N-piperidinyl indoles, which act as selective NOP partial agonists. nih.gov This SAR finding demonstrates that the substitution pattern on the indole core is a critical determinant of intrinsic activity. nih.gov For example, the 2-hydroxymethylindole derivative 1 shows subnanomolar affinity at the NOP receptor (Ki = 0.55 nM) and acts as a full agonist, while also displaying significant affinity for the μ-opioid receptor (MOP), making it a bifunctional ligand. nih.gov

Cannabinoid CB1 Receptors

The indole-2-carboxamide scaffold, a close structural relative of the carbamate (B1207046), has proven to be a viable template for developing allosteric modulators of the cannabinoid CB1 receptor. nih.gov These modulators represent a sophisticated approach to fine-tuning the activity of the receptor, which is implicated in pain, appetite, and drug addiction. nih.gov

Compounds such as 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) and its 3-pentyl analogue (ICAM-b) have been shown to positively modulate the binding of CB1 agonists. nih.gov SAR studies indicate that lengthening the alkyl chain at the C3 position of the indole ring enhances this positive cooperativity. nih.gov These indole derivatives can act as biased modulators, selectively activating certain downstream signaling pathways (e.g., β-arrestin-mediated ERK signaling) while inhibiting others (e.g., G-protein coupling), offering a pathway to develop drugs with more refined therapeutic effects. nih.gov

Table 2: Activity of Indole-2-Carboxamide Derivatives as CB1 Allosteric Modulators

CompoundC3-Alkyl GroupBinding Affinity (KB, μM)Cooperativity Factor (α)
ICAM-aEthyl2.92.8
ICAM-bPentyl3.811.4

Following a targeted search of available scientific literature, no specific modulators of transglutaminase based on the this compound or closely related indole-carbamate/carboxamide scaffolds were identified. This area may represent an unexplored opportunity for chemical probe development.

While not based on the indole-carbamate scaffold itself, a closely related N-benzyl derivative has been identified as a potent and selective modulator of the excitatory amino acid transporter 2 (EAAT2). nih.govacs.org The compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, is a first-in-class small-molecule positive allosteric modulator (PAM) of EAAT2. nih.govacs.org

EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate (B1630785) from the synaptic cleft, and its dysfunction is implicated in neurological disorders like epilepsy. nih.govnih.gov In vitro studies using primary glia cultures and COS-7 cells expressing EAAT2 confirmed that (R)-AS-1 enhances glutamate uptake. nih.gov The compound was shown to be selective for EAAT2, with no significant activity at EAAT1 or EAAT3. nih.gov The discovery of this N-benzyl derivative highlights the potential for related scaffolds to modulate critical CNS transporters. nih.govacs.org

Glucagon (B607659) Receptor Antagonists

Glucagon, a peptide hormone, plays a crucial role in regulating glucose homeostasis by stimulating hepatic glucose production. In conditions like type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. Consequently, antagonism of the glucagon receptor (GCGR) presents a promising therapeutic strategy. glucagon.comnovonordisk.com A novel series of indazole and indole derivatives have been identified as potent GCGR antagonists. nih.govnih.gov These compounds were developed through a process of scaffold hopping, building upon existing leads such as MK-0893 and LY-2409021. nih.gov

Extensive structure-activity relationship (SAR) studies have led to the optimization of these indole-based antagonists, resulting in compounds with excellent pharmacokinetic profiles in preclinical models, including low systemic clearance, long elimination half-lives, and good oral bioavailability. nih.govnih.gov For instance, one potent GRA demonstrated the ability to blunt glucagon-induced glucose excursion in an acute glucagon challenge model in humanized GCGR mice at various doses and significantly lowered acute glucose levels in obese diabetic mouse models. nih.gov The development of these indole derivatives as GCGR antagonists underscores their potential for the treatment of type 2 diabetes. nih.govnih.gov While the proof-of-concept for the efficacy of GCGR antagonists in improving glucose control has been established in humans, the development of some small molecules has been halted due to adverse events. nih.gov

Table 1: Investigational Indole and Indazole Derivatives as Glucagon Receptor Antagonists

Compound ClassKey FeaturesTherapeutic TargetReference
Indazole/Indole DerivativesPotent GCGR antagonists with good pharmacokinetic properties.Glucagon Receptor (GCGR) nih.gov
Indazole-based β-alanine DerivativesPotent and orally bioavailable GCGR antagonists.Glucagon Receptor (GCGR) nih.gov
Indazole/Indole-based GRAOrally active in blunting glucagon-induced glucose excursion.Glucagon Receptor (GCGR) nih.gov

Investigation in Specific Biological Contexts

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel antimycobacterial agents. Indole derivatives have shown considerable promise in this area. researchgate.net Specifically, indole-2-carboxamides have been identified as potent inhibitors of MmpL3, a crucial transporter involved in the translocation of mycolic acids to the mycobacterial cell envelope. nih.gov

A series of indole-2-carboxamides demonstrated potent, pan-activity against a range of Mycobacterium species, including M. abscessus, M. tuberculosis, and M. avium. nih.gov These compounds are selective for mycobacteria and exhibit minimal cytotoxicity against human cell lines, indicating a favorable safety profile. nih.gov Further research into amphiphilic indole derivatives has revealed that a cationic amphiphilic character is strongly linked to their antimycobacterial activity. acs.orgnih.gov These derivatives, which often feature a lipophilic side chain and a basic aminomethyl side chain, are believed to act by disrupting the cell membrane integrity of mycobacteria. acs.orgnih.gov

Table 2: Antimycobacterial Activity of Indole Derivatives

Compound SeriesMechanism of ActionTarget OrganismsKey FindingsReference
Indole-2-carboxamidesInhibition of MmpL3 transporterM. tuberculosis, M. abscessus, M. aviumPotent pan-activity and selectivity for mycobacteria. nih.gov
Amphiphilic IndolesDisruption of cell membrane functionM. bovis BCG, M. tuberculosis H37RvCationic amphiphilic character is crucial for activity. acs.orgnih.gov

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing concern, especially in immunocompromised individuals. Indole derivatives have demonstrated significant antifungal properties. researchgate.net For example, a series of indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety exhibited potent antifungal efficacy against various plant pathogenic fungi. acs.org One derivative, Z2, was found to be a potential succinate (B1194679) dehydrogenase inhibitor, leading to the disruption of mycelial cell membranes. acs.org

Other studies have shown that certain indole derivatives can inhibit the yeast-to-hypha transition and biofilm formation in C. albicans, crucial virulence factors for this pathogen. nih.gov The mechanism of action for some of these compounds involves increasing the activity of efflux pumps and damaging mitochondrial function. nih.gov The broad-spectrum antifungal activity of many indole derivatives, sometimes exceeding that of commercial fungicides, highlights their potential for development as new antifungal agents. researchgate.netnih.gov

Table 3: Antifungal Activity of Indole Derivatives

Compound TypeTarget FungiMechanism of ActionKey FindingsReference
Indole-1,3,4-thiadiazole derivativesPlant pathogenic fungi (e.g., Botrytis cinerea)Succinate dehydrogenase inhibition, cell membrane disruptionPotent and broad-spectrum antifungal activity. acs.org
Indole-triazole derivativesCandida albicans, C. kruseiNot specifiedExcellent activity against C. krusei. nih.gov
General Indole DerivativesCandida albicansInhibition of yeast-to-hypha transition and biofilm formation, mitochondrial damage.Effective against fluconazole-resistant strains. nih.gov

The rise of multidrug-resistant bacteria poses a severe threat to public health. Indole and its derivatives have long been recognized for their antibacterial properties. rsisinternational.orgresearchgate.net Recent research has focused on developing novel indole-based compounds to combat resistant strains. For instance, indole derivatives containing pyridinium (B92312) moieties have shown excellent antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae. acs.org

Furthermore, some indole derivatives have been found to inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov The inhibition of this pump can restore the efficacy of other antibiotics. nih.gov Other indole-based compounds have been designed to target FtsZ, a key protein in bacterial cell division, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov The diverse mechanisms through which indole derivatives exert their antibacterial effects make them a promising scaffold for the development of new antibiotics to tackle the challenge of antimicrobial resistance. nih.govnih.gov

Table 4: Antibacterial Activity of Indole Derivatives

Compound ClassTarget BacteriaMechanism of ActionKey FindingsReference
Indole-pyridinium derivativesXanthomonas oryzaeInterference with physiological processesExcellent activity against phytopathogenic bacteria. acs.org
Indole-triazole/thiadiazole derivativesS. aureus (including MRSA), E. coliInhibition of NorA efflux pumpPromising activity against MRSA. nih.gov
Indole-core derivativesGram-positive bacteria (including MRSA and VRE)Inhibition of FtsZ polymerization and GTPase activityPotent activity against drug-resistant strains. nih.gov
Indolyl acrylamidesAcinetobacter baumanniiNot specifiedSignificant activity against multidrug-resistant strains. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 1H-indol-2-ylcarbamate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbamate formation using indole-2-amine and benzyl chloroformate under basic conditions. Optimization involves adjusting reaction time, temperature, and solvent polarity. For example, phase-transfer catalysis (e.g., using tetrabutylammonium bromide) in dichloromethane at 40–60°C improves yield . Monitoring via TLC or HPLC ensures completion. Evidence from indole-2-carboxamide derivatives highlights the importance of protecting groups (e.g., tert-butyl) to prevent side reactions .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Avoid skin/eye contact using gloves, goggles, and lab coats. Store in sealed containers in a dry, ventilated area away from ignition sources. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention . Stability tests (e.g., accelerated degradation studies under varying pH/temperature) are recommended to determine shelf life .

Q. What analytical techniques are critical for characterizing this compound?

  • Characterization Workflow :

Purity : HPLC with UV detection (λ = 254 nm) and C18 columns .

Structure : 1H^1H- and 13C^{13}C-NMR for functional group confirmation; IR spectroscopy for carbamate C=O stretching (~1700 cm1^{-1}) .

Mass Spec : High-resolution MS (ESI or EI) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Crystallographic Refinement : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths and angles. Hydrogen atoms are located via difference Fourier maps and refined isotropically. For racemic mixtures, enantiomeric resolution may require chiral columns or derivatization . Example: A similar indole derivative showed a planar indole ring with a dihedral angle of 85° between the benzyl and carbamate groups .

Q. What pharmacological mechanisms should be explored for this compound, and how can in vitro assays be designed?

  • Mechanistic Studies : Prioritize lipid-lowering or antihypertriglyceridemic activity using:

  • In vitro : Inhibition of lipoprotein lipase (HPLG) via fluorometric assays .
  • Cell-based : HepG2 cells treated with oleic acid to induce lipid accumulation, followed by intracellular triglyceride quantification . Dose-response curves (IC50_{50}) and molecular docking (e.g., AutoDock Vina) can link structure-activity relationships .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50} values) be resolved?

  • Data Reconciliation :

Assay Validation : Ensure consistency in buffer pH, temperature, and substrate concentration.

Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates.

Meta-analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl indole carbamates) to identify trends .

Q. What strategies optimize enzymatic or catalytic synthesis of this compound for green chemistry applications?

  • Enzymatic Optimization : Lipase-catalyzed reactions (e.g., immobilized CAL-B) in solvent-free systems at 50°C can enhance enantioselectivity. Kinetic modeling (e.g., Michaelis-Menten) identifies rate-limiting steps, while DOE (Design of Experiments) maximizes conversion rates .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Safety Compliance : GHS guidelines for lab handling .
  • Pharmacological Assays : Protocols from indole-2-carboxamide studies .

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